4-Benzyl-1-{6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine
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Overview
Description
4-Benzyl-1-{6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine is a complex organic compound featuring a piperidine ring substituted with a pyrazolo[1,5-a]pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-{6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the piperidine ring. Key steps may include:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 3-phenylpyrazole and ethyl acetoacetate under acidic or basic conditions.
Substitution Reactions:
Coupling Reactions: The final step involves coupling the pyrazolo[1,5-a]pyrimidine core with the piperidine ring, which can be facilitated by using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-{6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can be performed on the benzyl or ethyl groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Benzyl-1-{6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.
Materials Science: The compound’s structural properties make it a candidate for use in the development of novel materials, such as organic semiconductors or polymers.
Biological Studies: Researchers can investigate the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-Benzyl-1-{6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds also feature a pyrazolo-pyrimidine core and are known for their potential as kinase inhibitors.
Uniqueness
4-Benzyl-1-{6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties. Its combination of benzyl, ethyl, and piperidine groups differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and novel applications in various fields.
Properties
Molecular Formula |
C28H32N4 |
---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
7-(4-benzylpiperidin-1-yl)-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C28H32N4/c1-4-25-20(2)29-27-26(24-13-9-6-10-14-24)21(3)30-32(27)28(25)31-17-15-23(16-18-31)19-22-11-7-5-8-12-22/h5-14,23H,4,15-19H2,1-3H3 |
InChI Key |
GSWSPQAIOVAIBT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C(=C(C(=N2)C)C3=CC=CC=C3)N=C1C)N4CCC(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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